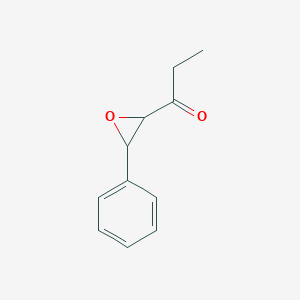

1-(3-Phenyloxiran-2-yl)propan-1-one

Description

Contextual Significance of α,β-Epoxy Ketone Motifs in Organic Synthesis

α,β-Epoxy ketones are highly valuable intermediates in organic synthesis due to the inherent reactivity of the epoxide and ketone functionalities. The close proximity of the strained three-membered ether ring and the electron-withdrawing carbonyl group activates the molecule for a variety of nucleophilic and electrophilic attacks. This dual reactivity allows for the stereocontrolled introduction of multiple functional groups, making them powerful building blocks for the synthesis of a wide range of complex molecules, including natural products and medicinally relevant compounds. For instance, the core structure of α,β-epoxy ketones is found in various biologically active molecules and their synthetic precursors.

The strategic importance of this motif lies in its ability to undergo a cascade of reactions, leading to the rapid assembly of intricate molecular frameworks. The epoxide ring can be opened by a plethora of nucleophiles at either the α- or β-carbon, leading to the formation of β-hydroxy-α-substituted ketones or α-hydroxy-β-substituted ketones, respectively. Furthermore, the ketone functionality can be targeted by nucleophiles or reducing agents, and the entire epoxy ketone system can undergo various rearrangements to yield other valuable structural motifs.

Challenges and Opportunities in the Synthesis and Transformation of 1-(3-Phenyloxiran-2-yl)propan-1-one

The synthesis of This compound presents several challenges, primarily centered on achieving high levels of stereocontrol. The molecule possesses two adjacent stereocenters on the oxirane ring, meaning that up to four stereoisomers can exist. The development of synthetic methods that selectively produce a single diastereomer or enantiomer is a significant area of research.

Common synthetic routes to α,β-epoxy ketones like the target compound include:

Epoxidation of α,β-Unsaturated Ketones (Chalcones): The most straightforward approach involves the epoxidation of the corresponding α,β-unsaturated precursor, (E)-1-phenylpent-1-en-3-one. A variety of epoxidizing agents can be employed, with the choice of reagent influencing the diastereoselectivity of the reaction. For example, the epoxidation of chalcones, which are structurally related to the precursor of the title compound, is a widely used method. wisdomlib.org

Darzens Condensation: This classic method involves the reaction of an α-haloester enolate with a ketone or aldehyde. A variation of this, the Darzens reaction, can be used to synthesize α,β-epoxy ketones from α-haloketones and aldehydes. For instance, the synthesis of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives has been achieved using the Darzens reaction under mild conditions. researchgate.net

Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to convert aldehydes or ketones into epoxides. It is known for its high diastereoselectivity, typically favoring the formation of trans-epoxides. nih.govresearchgate.net

Nucleophilic Epoxidation: Methods like the Weitz-Scheffer epoxidation employ nucleophilic oxidizing agents, such as hydrogen peroxide under basic conditions, to react with electron-deficient alkenes. googleapis.com

The opportunities presented by This compound are vast. Its strategic placement of functional groups makes it a versatile precursor for a range of more complex molecules. Key transformations include:

Ring-Opening Reactions: The epoxide ring can be opened by a wide array of nucleophiles, including amines, thiols, and organometallic reagents, leading to the formation of highly functionalized acyclic compounds.

Rearrangement Reactions: Under acidic or basic conditions, the epoxy ketone can undergo rearrangements to form other valuable structural motifs, such as 1,3-dicarbonyl compounds or α-hydroxy-β,γ-unsaturated ketones.

Reduction Reactions: The ketone functionality can be selectively reduced to an alcohol, providing access to epoxy alcohols, which are themselves important synthetic intermediates.

Scope and Research Focus within Academic Organic Chemistry

The academic research focus on This compound and related α,β-epoxy ketones is multifaceted. A primary area of investigation is the development of novel, highly stereoselective synthetic methods. This includes the design of new chiral catalysts for asymmetric epoxidation and the refinement of existing methods to improve yields and selectivities.

Furthermore, the exploration of the synthetic utility of this compound as a building block in total synthesis is a key research driver. Its potential as a precursor to natural products or their analogues is an area of active investigation. The study of its reactivity with various reagents under different conditions helps to expand the synthetic chemist's toolbox and provides deeper insights into the fundamental principles of chemical reactivity.

Detailed Research Findings

While specific research exclusively detailing the synthesis and reactivity of This compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on closely related analogues. For instance, the synthesis and characterization of phenyl 3-phenyloxiran-2-yl ketone, an isomer of the title compound, has been reported. researchgate.net This compound was synthesized via the epoxidation of (E)-1,3-diphenylprop-2-en-1-one (chalcone) using hydrogen peroxide in a basic medium. researchgate.net This methodology is directly applicable to the synthesis of This compound from its corresponding chalcone (B49325) precursor.

The characterization of these epoxy ketones typically involves a suite of spectroscopic techniques.

Interactive Data Table: Spectroscopic Data for a Representative α,β-Epoxy Ketone

| Spectroscopic Technique | Observed Data for Phenyl 3-phenyloxiran-2-yl ketone researchgate.net | Expected Data for this compound |

| ¹H NMR | Complex multiplets for aromatic protons, doublets for oxirane protons. | Complex multiplets for the phenyl group protons, a quartet and a triplet for the ethyl group, and two doublets for the oxirane protons. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, and oxirane carbons. | Signals for phenyl carbons, carbonyl carbon, ethyl group carbons, and oxirane carbons. |

| IR Spectroscopy | Characteristic C=O stretching frequency around 1680-1700 cm⁻¹. | A strong C=O absorption band is expected in a similar region. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | A molecular ion peak corresponding to the molecular formula C₁₁H₁₂O₂. |

The stereochemical outcome of the synthesis of α,β-epoxy ketones is a critical aspect of research. The relative stereochemistry of the two stereocenters on the oxirane ring (cis or trans) can often be controlled by the choice of synthetic method and reaction conditions. The absolute stereochemistry (R or S at each center) can be controlled through the use of chiral catalysts or starting materials.

Interactive Data Table: Common Synthetic Methods and Expected Stereoselectivity

| Synthetic Method | Reagents | Typical Stereochemical Outcome |

| Weitz-Scheffer Epoxidation | H₂O₂, base | Generally trans selective. |

| Darzens Condensation | α-haloketone, aldehyde, base | Can provide access to both cis and trans isomers depending on conditions. |

| Corey-Chaykovsky Reaction | Sulfur ylide | Typically gives the trans epoxide. nih.govresearchgate.net |

| Catalytic Asymmetric Epoxidation | Chiral catalyst, oxidant | Can provide high enantioselectivity for a specific stereoisomer. |

Structure

3D Structure

Properties

CAS No. |

4404-99-3 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(3-phenyloxiran-2-yl)propan-1-one |

InChI |

InChI=1S/C11H12O2/c1-2-9(12)11-10(13-11)8-6-4-3-5-7-8/h3-7,10-11H,2H2,1H3 |

InChI Key |

ZSSQBULLKOIESW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 1 3 Phenyloxiran 2 Yl Propan 1 One

Enantioselective Epoxidation Strategies

The synthesis of specific enantiomers of 1-(3-phenyloxiran-2-yl)propan-1-one is predominantly achieved through the asymmetric epoxidation of its precursor, (E)-1-phenylpent-1-en-3-one, a type of α,β-unsaturated ketone. This transformation requires the use of chiral catalysts that can differentiate between the two prochiral faces of the double bond.

Chiral Catalyst Design and Application

The core of enantioselective epoxidation lies in the design of the chiral catalyst. A variety of catalytic systems have been developed and successfully applied to the asymmetric epoxidation of α,β-unsaturated ketones, yielding chiral epoxides with high enantioselectivity. nih.gov These catalysts create a chiral environment that dictates the trajectory of the oxidizing agent's attack on the carbon-carbon double bond.

Cinchona Alkaloid-Based Catalysts: Hybrid amide-based Cinchona alkaloids have proven to be highly effective as phase-transfer catalysts (PTC) for this transformation. nih.gov These catalysts, derived from natural products, are advantageous due to their low cost and the mild reaction conditions they require. nih.gov Research has demonstrated that with catalyst loadings as low as 0.5 mol%, a wide array of chiral epoxyketones can be synthesized in excellent yields (up to 99%) and high enantioselectivities (up to >99% ee). nih.gov The design incorporates an amide linkage, which contributes to the catalyst's high efficiency and stability, allowing for recycling and reuse over multiple cycles without significant loss of activity. nih.gov

Polybinaphthyl Zinc Complexes: Another successful approach involves the use of chiral polybinaphthyl zinc complexes. acs.orgacs.org These polymeric catalysts, in conjunction with an oxidant like tert-butyl hydroperoxide (t-BuOOH), have been used for the asymmetric epoxidation of α,β-unsaturated ketones. acs.org A notable feature of these polymeric systems is a positive cooperative effect among the catalytic sites along the polymer chain, which significantly enhances enantioselectivity compared to their monomeric counterparts. acs.orgacs.org

Rare-Earth Metal Catalysts: Complexes of rare-earth metals with chiral ligands such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) represent a newer frontier. rsc.org These multi-component catalytic systems, for example, combining a TADDOL ligand with a rare-earth metal amide like Yb[N(SiMe₃)₂]₃, have been shown to effectively catalyze the epoxidation of various α,β-unsaturated ketones, achieving high yields and good to high enantioselectivities. rsc.org The tunability of the TADDOL ligand allows for optimization of the catalyst for different substrates. rsc.org

| Catalyst Type | Example Catalyst/System | Typical Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid (PTC) | Hybrid Amide-Based Cinchona Alkaloids | Chalcones | Up to 99 | Up to >99 | nih.gov |

| Polymeric Zinc Complex | Polybinaphthyl / Diethylzinc / t-BuOOH | Chalcones | 95 | 28 | acs.org |

| Rare-Earth Metal Complex | H₂L²–Yb[N(SiMe₃)₂]₃–DBU | Chalcones | 89–99 | 57–94 | rsc.org |

Asymmetric Induction in Epoxide Formation

Asymmetric induction is the process by which the chiral catalyst transfers its stereochemical information to the substrate, resulting in the preferential formation of one enantiomer of the product. In the epoxidation of an α,β-unsaturated ketone to form this compound, this occurs during the nucleophilic attack of a peroxide species on the carbon-carbon double bond. nih.gov

The mechanism is generally understood to proceed in two steps: a nucleophilic addition of a hydroperoxide anion to the β-carbon of the enone (a Michael addition), followed by an intramolecular nucleophilic substitution where the resulting enolate attacks the peroxide oxygen, displacing a leaving group and forming the epoxide ring. nih.gov

The chiral catalyst, whether a Cinchona alkaloid or a metal complex, coordinates to either the enone or the peroxide, or both. This coordination creates a sterically defined space around the substrate. For instance, in phase-transfer catalysis using Cinchona alkaloids, the catalyst forms a chiral ion pair with the hydroperoxide anion. This complex then approaches the α,β-unsaturated ketone in a way that minimizes steric hindrance, leading to a facial-selective attack on the double bond. The specific geometry of the catalyst-substrate transition state determines which face is attacked, thereby controlling the absolute stereochemistry of the newly formed chiral centers in the epoxide ring. nih.gov Similarly, chiral metal complexes activate the enone and direct the incoming nucleophile to a specific face. acs.org The high levels of enantioselectivity achieved are a direct result of the significant energy difference between the two diastereomeric transition states leading to the (R,R) or (S,S) enantiomers.

Diastereoselective Synthesis of α,β-Epoxy Ketones

Beyond controlling which enantiomer is formed, the synthesis must also control the relative orientation of the substituents on the epoxide ring, a property known as diastereoselectivity. For this compound, this concerns the relative positions of the phenyl group at C3 and the propanoyl group at C2.

Control of Relative Stereochemistry

In the synthesis of α,β-epoxy ketones from the corresponding α,β-unsaturated ketones, the trans diastereomer is almost exclusively formed. This high diastereoselectivity is a result of the reaction mechanism. During the intramolecular cyclization step, the molecule adopts a transition state that minimizes steric repulsion between the larger substituents.

For the precursor to this compound, the intermediate enolate will cyclize in a conformation where the bulky phenyl group and the propanoyl group are positioned on opposite sides of the forming three-membered ring. This anti orientation is thermodynamically more stable than the alternative syn conformation, which would lead to the cis epoxide. The significant steric hindrance in the syn transition state makes the formation of the cis product highly unfavorable. X-ray crystallography studies of similar chalcone (B49325) epoxides confirm that the phenyl and benzoyl groups adopt a trans configuration. researchgate.net This inherent energetic preference ensures that the relative stereochemistry is reliably controlled, yielding the trans product with high fidelity.

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity refers to situations where the inherent structural and electronic features of the substrate molecule itself dictate the stereochemical outcome of a reaction, often without the need for an external chiral auxiliary or catalyst. rsc.org While enantioselectivity in the synthesis of this compound is catalyst-controlled, the high trans-diastereoselectivity is a classic example of substrate control.

The (E)-configuration of the starting α,β-unsaturated ketone, (E)-1-phenylpent-1-en-3-one, pre-organizes the molecule for the formation of the trans-epoxide. The initial nucleophilic attack of the peroxide occurs from a position that sets the stage for the subsequent ring closure. The rotational barrier around the newly formed single bond is significant enough that the favored low-energy conformation, which minimizes steric clashes between the phenyl and propanoyl groups, directly leads to the trans product upon cyclization. The substrate's own steric and conformational preferences are the dominant factors guiding the formation of the relative stereochemistry at the C2 and C3 positions of the oxirane ring. researchgate.net

Reactivity and Chemical Transformations of 1 3 Phenyloxiran 2 Yl Propan 1 One

Epoxide Ring-Opening Reactions

The principal mode of reactivity for 1-(3-phenyloxiran-2-yl)propan-1-one involves the cleavage of the epoxide C-O bonds. This process relieves the inherent ring strain and is readily initiated by a wide array of reagents, including nucleophiles under neutral, acidic, or basic conditions.

Nucleophilic Ring Opening

Nucleophilic attack is the most common mechanism for the ring-opening of epoxides. The specific site of attack and the reaction's stereochemical outcome are highly dependent on the reaction conditions and the nature of the nucleophile.

The regiochemistry of nucleophilic attack on the unsymmetrical ring of this compound is a direct consequence of the electronic and steric environment at the two epoxide carbons, C2 and C3.

C2 (Carbonyl side): This carbon is attached to the propanoyl group. It is sterically less hindered than C3. The adjacent electron-withdrawing carbonyl group can also influence its electrophilicity.

C3 (Phenyl side): This carbon is attached to the phenyl group, making it a benzylic position. It is sterically more hindered. However, it is capable of stabilizing a positive charge through resonance with the phenyl ring.

The stereochemistry of the reaction is typically governed by an SN2 mechanism, which dictates that the nucleophile attacks from the side opposite to the C-O bond. youtube.com This results in an inversion of configuration at the carbon center that is attacked, leading to an anti-relationship between the incoming nucleophile and the newly formed hydroxyl group. chemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the ring carbons by turning the oxygen into a better leaving group. libretexts.org The subsequent nucleophilic attack follows a mechanism with considerable SN1 character. libretexts.org

The transition state involves a partial positive charge that is better stabilized at the more substituted, benzylic C3 position. Consequently, even weak nucleophiles will preferentially attack the C3 carbon. libretexts.org The reaction proceeds with backside attack, leading to the trans product. For example, the acid-catalyzed hydrolysis with aqueous acid would yield (2R,3S)-2,3-dihydroxy-1-phenylpentan-1-one (assuming a starting epoxide with (2R,3R) stereochemistry).

Table 1: Representative Acid-Catalyzed Ring-Opening Reactions This table presents predicted outcomes based on established principles of epoxide reactivity.

| Nucleophile (Catalyst) | Predicted Major Product | Regioselectivity |

|---|---|---|

| H₂O (H₂SO₄) | 2,3-Dihydroxy-1-phenylpentan-1-one | Attack at C3 |

| CH₃OH (H₂SO₄) | 3-Hydroxy-2-methoxy-1-phenylpentan-1-one | Attack at C3 |

| HCl (anhydrous) | 2-Chloro-3-hydroxy-1-phenylpentan-1-one | Attack at C3 |

In the presence of strong, basic nucleophiles and in the absence of acid catalysis, the ring-opening occurs via a classic SN2 mechanism. libretexts.org Steric hindrance is the primary factor determining the site of attack. The nucleophile will attack the less sterically hindered carbon, which in the case of this compound is the C2 carbon. chemistrysteps.com

For instance, reaction with an amine like piperidine (B6355638) would involve the attack of the nitrogen nucleophile at C2, leading to the formation of a β-amino alcohol. researchgate.net This regioselectivity is a hallmark of base-catalyzed epoxide openings.

Table 2: Representative Base-Catalyzed Ring-Opening Reactions This table presents predicted outcomes based on established principles of epoxide reactivity.

| Nucleophile (Conditions) | Predicted Major Product | Regioselectivity |

|---|---|---|

| Sodium Methoxide (CH₃OH) | 2-Hydroxy-3-methoxy-1-phenylpentan-1-one | Attack at C2 |

| Piperidine (Heat) | 3-(Piperidin-1-yl)-2-hydroxy-1-phenylpentan-1-one | Attack at C2 |

| Sodium Azide (aq. Ethanol) | 3-Azido-2-hydroxy-1-phenylpentan-1-one | Attack at C2 |

Lewis acids can also be employed to catalyze the ring-opening of epoxides. These metal catalysts function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and activates the ring towards nucleophilic attack. mdpi.com The regiochemical outcome of these reactions can depend on the specific metal catalyst and reaction conditions. For example, yttrium trichloride (B1173362) (YCl₃) has been shown to be an effective catalyst for the ring-opening of epoxides by amines, yielding β-amino alcohols with high regioselectivity. mdpi.com Similarly, alkali and alkaline earth metal salts are often used as additives to facilitate nucleophilic ring-opening in pharmaceutical syntheses. mdpi.com

Organometallic reagents, such as Grignard reagents and organocuprates, are potent carbon nucleophiles that readily react with epoxides.

Grignard Reagents (RMgX): As strong nucleophiles, Grignard reagents follow the base-catalyzed pathway, attacking the less sterically hindered C2 carbon in an SN2 fashion. libretexts.org This reaction provides an excellent method for forming a new carbon-carbon bond. For example, reacting this compound with methylmagnesium bromide would yield 2-hydroxy-3-methyl-1-phenylpentan-1-one after an aqueous workup.

Organocuprates (R₂CuLi): Lithium dialkylcuprates, also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. masterorganicchemistry.com They are also highly effective for epoxide ring-opening, typically attacking the less substituted carbon (C2) via an SN2 mechanism. masterorganicchemistry.com This reaction is valued for its efficiency in creating C-C bonds with a wide range of alkyl, vinyl, and aryl groups. chemistrysteps.com

Table 3: Reactivity with Organometallic Reagents This table presents predicted outcomes based on established principles of epoxide reactivity.

| Reagent | Predicted Major Product (after workup) | Site of Attack |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2-Hydroxy-3-methyl-1-phenylpentan-1-one | C2 |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 2-Hydroxy-3-methyl-1-phenylpentan-1-one | C2 |

| Phenylmagnesium Bromide (PhMgBr) | 2-Hydroxy-1,3-diphenylpentan-1-one | C2 |

Intramolecular Cyclization Reactions

The inherent structure of this compound, featuring a nucleophilic carbonyl oxygen and an electrophilic epoxide ring, predisposes it to intramolecular cyclization reactions. The proximity of these functional groups allows for the formation of new heterocyclic ring systems.

Formation of Cyclic Ethers (e.g., Tetrahydropyrans, Tetrahydrofurans)

The formation of cyclic ethers from epoxy ketones is a known transformation, typically proceeding via acid or base catalysis. In the case of this compound, the carbonyl oxygen can act as an internal nucleophile, attacking one of the epoxide carbons. This intramolecular attack leads to the formation of a five- or six-membered ring.

The regioselectivity of the ring-opening (attack at C2 vs. C3 of the oxirane) dictates the size of the resulting cyclic ether. While specific studies on this molecule are not available, research on analogous β,γ-epoxy ketones has shown that they can be converted into five-membered 1,2-dioxolanes via a tetrahydrofuran (B95107) intermediate. nih.gov This suggests that the formation of tetrahydrofuran derivatives from this compound is a plausible pathway. The general synthesis of tetrahydrofurans often involves the cyclization of suitable linear precursors. rsc.org

Cascade Cyclization Pathways

Cascade reactions, or tandem reactions, involve a sequence of two or more bond-forming events that occur in a single synthetic operation without the isolation of intermediates. For a molecule like this compound, a cascade could be initiated by the opening of the epoxide ring, which then triggers subsequent cyclizations or rearrangements. Such processes are highly efficient for building complex molecular architectures from simple starting materials. rsc.orgmdpi.com Studies on related systems, such as N-(4,4-diethoxybutyl)imines, have demonstrated acid-catalyzed intramolecular cyclization followed by a 1,3-aryl shift, showcasing the complexity that cascade processes can achieve. rsc.orgresearchgate.net A cascade involving this compound could potentially lead to polycyclic structures.

Rearrangement Reactions

Epoxides, particularly α,β-epoxy ketones, are prone to various rearrangement reactions, often promoted by acid catalysts. These reactions can lead to the formation of a diverse range of isomeric products.

Isomerization to Carbonyl Compounds

One of the classic reactions of epoxides is the Meinwald rearrangement, where an epoxide isomerizes to a carbonyl compound (an aldehyde or ketone) under the influence of a Lewis acid. For this compound, a Lewis acid-catalyzed opening of the epoxide ring would generate a carbocation intermediate. A subsequent 1,2-hydride or 1,2-phenyl shift would lead to the formation of a β-diketone or an α-phenyl-β-keto aldehyde, respectively. The specific product would depend on the migratory aptitude of the substituents and the stability of the resulting carbocation.

Lewis Acid-Promoted Rearrangements

Lewis acids are frequently employed to activate the epoxide ring towards nucleophilic attack and to promote rearrangements. The interaction of a Lewis acid with the epoxide oxygen of this compound would weaken the C-O bonds, facilitating ring-opening. Research on the rearrangement of 3-aryloxirane-2-carboxamides, which are structurally similar to the target compound, has shown that Lewis and protic acids can catalyze complex rearrangements leading to quinolinone structures. These transformations are highly dependent on the substituents on both the oxirane and the aryl group, which synergistically direct the reaction pathway. This precedent suggests that Lewis acid treatment of this compound could lead to significant skeletal reorganization beyond simple isomerization.

Table 1: Potential Products from Lewis Acid-Promoted Rearrangement of this compound

| Reactant | Reagent | Potential Product Class | Reaction Type |

| This compound | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | β-Diketone | Meinwald Rearrangement (Hydride Shift) |

| This compound | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | α-Phenyl-β-keto aldehyde | Meinwald Rearrangement (Phenyl Shift) |

| This compound | Protic/Lewis Acid | Complex heterocyclic structures | Skeletal Rearrangement |

This table is predictive and based on the known reactivity of analogous compounds.

Oxidative C-C Bond Cleavage of α,β-Epoxy Ketones

The bond between the carbonyl carbon and the adjacent epoxide carbon in α,β-epoxy ketones is susceptible to oxidative cleavage. This reaction typically involves oxidizing agents that can break the C-C bond, leading to the formation of two separate carboxylic acid or ester fragments. This transformation can be a useful synthetic tool for accessing functionalized carboxylic acids. While specific reagents for the oxidative cleavage of this compound have not been reported, general methods for the cleavage of α,β-epoxy ketones often utilize periodates or other strong oxidants. An analogous transformation is seen in the oxidative dearomatization of furan-containing propanones, which proceeds via a complex pathway involving ring-opening and cyclization. researchgate.net

Selective Cleavage Methodologies

The epoxide ring of this compound is a key functional group that can be selectively opened by a range of nucleophiles under either basic or acidic conditions. libretexts.orgmasterorganicchemistry.com The regioselectivity of this cleavage is highly dependent on the reaction environment.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. Nucleophiles, such as amines, alkoxides, or thiolates, will preferentially attack the less sterically hindered carbon of the epoxide. libretexts.orgjsynthchem.com For this compound, this would be the carbon atom adjacent to the propanoyl group.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. masterorganicchemistry.com The subsequent attack often occurs at the more substituted carbon (the benzylic carbon), as this position can better stabilize the developing positive charge in the transition state. masterorganicchemistry.com This process can be catalyzed by various acids, including Brønsted and Lewis acids. For instance, the reaction of similar chalcone (B49325) epoxides with indoles has been effectively catalyzed by indium(III) chloride. researchgate.net

A variety of nucleophiles have been employed in the ring-opening of related aryl-substituted epoxides, leading to a diverse array of functionalized products. nih.gov

Table 1: Selective Cleavage Reactions of Aryl Epoxides| Nucleophile/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Amines (e.g., secondary aliphatic amines) | Varies, can be catalyst-free | β-Amino-α-hydroxy ketones | researchgate.net |

| Thiolates (from diaryl disulfides) | Indium(I) iodide / InCl₃ | β-Arylthio-α-hydroxy ketones | researchgate.net |

| Hydrazine (B178648) | - | Hydroxypyrazolines | researchgate.net |

| Water (Hydrolysis) | Acidic or Basic | 1,2-Diols (trans) | libretexts.org |

| Alcohols | Acidic or Basic | β-Alkoxy-α-hydroxy ketones | masterorganicchemistry.com |

Formation of Dicarbonyl Compounds

The structural framework of α,β-epoxy ketones like this compound allows for their rearrangement into dicarbonyl compounds. A notable transformation is the Lewis acid-catalyzed rearrangement to form β-ketoaldehydes. researchgate.net This reaction involves the cleavage of the C-O bond at the benzylic position, followed by a hydride shift, effectively converting the epoxide into a 1,3-dicarbonyl derivative.

Another documented transformation for similar chalcone epoxides is the rearrangement into α-hydroxy acids upon treatment with a strong base like sodium hydroxide (B78521) in aqueous ethanol (B145695). researchgate.net This reaction proceeds through the opening of the epoxide ring followed by a rearrangement process.

Table 2: Rearrangement Reactions to Form Dicarbonyl and Related Compounds| Reagent/Catalyst | Product Type | Key Transformation | Reference |

|---|---|---|---|

| Lewis Acids (e.g., BF₃·OEt₂) | β-Ketoaldehydes | Epoxide ring rearrangement | researchgate.net |

| Sodium Hydroxide (aq. EtOH) | α-Hydroxy propionic acids | Rearrangement following ring-opening | researchgate.net |

Reactions Involving the Ketone Moiety

The ketone group in this compound offers a second site for chemical modification, distinct from the epoxide ring. These reactions primarily involve the chemistry of the enolate ion and direct additions to the carbonyl carbon.

Enolate Chemistry and Derivatization

The presence of α-hydrogens on the carbon adjacent to the ketone's carbonyl group allows for the formation of an enolate ion upon treatment with a suitable base. masterorganicchemistry.comnih.gov Deprotonation of the methylene (B1212753) group of the propanone unit creates a nucleophilic enolate that is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com

This enolate is a powerful intermediate for forming new carbon-carbon bonds. It can react with a variety of electrophiles, such as alkyl halides, in alkylation reactions to introduce new substituents at the α-position. This allows for the extension of the carbon chain and further functionalization of the molecule, all while potentially preserving the epoxide ring if conditions are carefully controlled.

Table 3: Potential Enolate Derivatization Reactions| Base | Electrophile | Product Type | Reference |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone | masterorganicchemistry.com |

| Sodium Hydride (NaH) | Aldehyde (Aldol Addition) | β-Hydroxy Ketone | masterorganicchemistry.com |

| Sodium Ethoxide (NaOEt) | Ester (Claisen Condensation) | β-Keto Ester | masterorganicchemistry.com |

Condensation and Addition Reactions

The carbonyl group itself is a site for condensation and addition reactions. A prominent example is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) attacking the electrophilic carbonyl carbon. masterorganicchemistry.com The initial addition leads to an intermediate that ultimately collapses to form an alkene and triphenylphosphine (B44618) oxide. libretexts.org

By reacting this compound with a Wittig reagent, the C=O bond can be replaced with a C=C bond, yielding a phenyl oxirane derivative with an attached alkene. The stereochemical outcome of the newly formed double bond (E or Z isomer) depends on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.org

Other addition reactions can also occur at the ketone. For example, the addition of organometallic reagents like Grignard reagents would lead to the formation of a tertiary alcohol, further functionalizing the molecule.

Table 4: Condensation and Addition Reactions at the Ketone| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Phosphonium Ylide (Ph₃P=CHR) | Wittig Reaction | Alkene derivative | wikipedia.orgorganic-chemistry.org |

| Grignard Reagent (R-MgBr) | Nucleophilic Addition | Tertiary alcohol | libretexts.org |

| Primary Amine (RNH₂) | Condensation | Imine | researchgate.net |

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Epoxidation

The epoxidation of the parent chalcone (B49325), (E)-1,3-diphenylprop-2-en-1-one, to form 1-(3-phenyloxiran-2-yl)propan-1-one is a key transformation. The mechanism of this reaction, particularly under alkaline conditions with hydrogen peroxide (the Weitz-Scheffer reaction), has been extensively studied. cooper.edu

Radical Pathways in Epoxidation

While the epoxidation of α,β-unsaturated ketones like chalcones under basic conditions with hydrogen peroxide is generally considered to proceed via a nucleophilic attack of the hydroperoxide anion, the potential for radical pathways has also been considered. cooper.edu However, the primary and most widely accepted mechanism involves a conjugate addition of the hydroperoxide anion to the β-carbon of the chalcone.

Peracid and Metal-Peroxo Intermediate Roles

In the context of chalcone epoxidation, peracids are not the typical reagents of choice due to the electron-deficient nature of the double bond. However, the role of peroxo intermediates is central to the Weitz-Scheffer epoxidation. The reaction is initiated by the deprotonation of hydrogen peroxide by a base, typically sodium hydroxide (B78521), to form the hydroperoxide anion (HOO⁻). researchgate.net This potent nucleophile then attacks the β-carbon of the chalcone in a Michael-type addition to form an enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate oxygen onto the peroxide oxygen, with the expulsion of a hydroxide ion, leads to the formation of the epoxide ring. cooper.eduresearchgate.net

Metal-based catalysts can also be employed in epoxidation reactions. While not the standard method for chalcone epoxidation, metal-peroxo complexes are known to be active oxidants in other epoxidation systems. nih.gov For instance, molybdenum and vanadium complexes in the presence of peroxides can form metal-peroxo species that epoxidize alkenes. nih.gov In such cases, the metal center activates the peroxide, making it a more potent electrophilic oxygen transfer agent.

Mechanistic Studies of Epoxide Ring-Opening

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions by various nucleophiles. The regioselectivity and stereochemistry of this opening are highly dependent on the reaction conditions, particularly the pH. nih.gov

Sₙ1-like vs. Sₙ2-like Character

The mechanism of epoxide ring-opening can exhibit characteristics of both Sₙ1 and Sₙ2 pathways. libretexts.org

Under basic or neutral conditions , the reaction proceeds via an Sₙ2 mechanism . libretexts.orgmasterorganicchemistry.com A strong nucleophile attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the phenyl and propanoyl groups, the attack preferentially occurs at the less substituted carbon (C2). masterorganicchemistry.comkhanacademy.org This results in a backside attack, leading to inversion of stereochemistry at the site of attack. The driving force for this reaction is the relief of ring strain. masterorganicchemistry.com

Under acidic conditions , the mechanism is more complex and often described as having significant Sₙ1-like character . libretexts.orglibretexts.org The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). youtube.comkhanacademy.org This protonation weakens the C-O bonds and induces a partial positive charge on the adjacent carbons. The more substituted carbon (C3, bearing the phenyl group) can better stabilize this developing positive charge due to resonance. Consequently, the nucleophile, which is often a weaker nucleophile like water or an alcohol under these conditions, preferentially attacks the more substituted carbon. libretexts.orgreddit.comucalgary.ca Although a full carbocation may not be formed, the transition state has significant carbocationic character at the more substituted carbon. ucalgary.ca

| Condition | Dominant Mechanism | Site of Nucleophilic Attack | Key Intermediates/Transition States |

| Basic/Neutral | Sₙ2 | Less substituted carbon (C2) | Pentacoordinate transition state |

| Acidic | Sₙ1-like | More substituted carbon (C3) | Protonated epoxide, transition state with carbocationic character |

Role of Acid and Base Catalysts

Both acid and base catalysts play a crucial role in facilitating the ring-opening of epoxides.

Base catalysts are not catalysts in the strictest sense but are often strong nucleophiles themselves (e.g., hydroxide, alkoxides) that directly participate in the reaction by attacking the epoxide ring. masterorganicchemistry.com In cases where a weaker nucleophile is used in the presence of a base, the base's role is to deprotonate the nucleophile, increasing its nucleophilicity.

Stereochemical Outcomes of Ring Opening

The stereochemistry of the product is a direct consequence of the reaction mechanism.

In Sₙ2-mediated ring-opening under basic conditions, the nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond. This backside attack results in a predictable inversion of stereochemistry at the center of attack. youtube.com For example, if the starting epoxide has a trans configuration, the resulting diol from attack at C2 will have a specific stereochemical relationship between the newly formed hydroxyl group and the existing substituent at C3.

| Reaction Condition | Mechanism | Stereochemical Outcome at Site of Attack |

| Basic (Sₙ2) | Backside attack | Inversion of stereochemistry |

| Acidic (Sₙ1-like) | Attack opposite to the C-O bond | Inversion of stereochemistry (anti-addition) |

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, a compound featuring a reactive epoxide ring and a ketone functional group, computational studies are crucial for understanding its stability, reactivity, and the mechanisms of its transformations. These theoretical investigations allow for the exploration of potential reaction pathways, the characterization of transient intermediates, and the elucidation of the factors governing selectivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the reaction mechanisms of organic compounds. DFT calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.

While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the principles of DFT can be applied to predict its behavior. For instance, in a reaction involving nucleophilic attack on the epoxide ring, DFT could be used to compare the activation energies for attack at the C2 versus the C3 position of the oxirane. This would involve optimizing the geometries of the reactants, the possible transition states, and the products for each pathway. The calculated energy differences would reveal the regioselectivity of the reaction.

Hypothetical DFT-Calculated Parameters for Nucleophilic Opening of the Oxirane Ring:

| Reaction Pathway | Attacking Nucleophile | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |

|---|---|---|---|

| Attack at C2 | Methoxide | Value A | Value C |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Transition State Analysis

The transition state is a critical point on the reaction coordinate that represents the highest energy barrier between reactants and products. Its structure and energy determine the rate of a chemical reaction. Transition state analysis, often performed in conjunction with DFT calculations, involves locating and characterizing these transient species.

For a reaction of this compound, such as its acid-catalyzed rearrangement, transition state analysis would be key to understanding the mechanism. By calculating the vibrational frequencies of the optimized transition state geometry, one can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy for the reaction.

Key Aspects of Transition State Analysis:

| Parameter | Description | Significance |

|---|---|---|

| Geometry | The three-dimensional arrangement of atoms at the highest point of the energy barrier. | Reveals the nature of bond breaking and bond formation. |

| Energy | The potential energy of the transition state structure. | Determines the activation energy and the reaction rate. |

Quantum Chemical Explanations of Reactivity and Selectivity

Quantum chemical methods provide a fundamental understanding of a molecule's reactivity and the selectivity it exhibits in chemical reactions. By analyzing the electronic properties derived from the wavefunction or electron density, one can predict how a molecule will interact with other reagents.

In the case of this compound, quantum chemical calculations could explain its reactivity patterns. For example, the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into its electrophilic and nucleophilic sites. The distribution of electrostatic potential on the molecular surface can also highlight regions susceptible to attack.

Furthermore, quantum chemical descriptors can quantify the reactivity and selectivity. For instance, Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. The analysis of these descriptors would provide a theoretical basis for the observed or predicted regioselectivity and stereoselectivity in reactions involving this epoxide.

Quantum Chemical Descriptors and Their Significance:

| Descriptor | Information Provided | Application to this compound |

|---|---|---|

| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the molecule. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution and identifies electrophilic and nucleophilic regions. | Predicts sites for ionic interactions. |

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks

The inherent chirality of 1-(3-phenyloxiran-2-yl)propan-1-one, particularly when synthesized in an enantiomerically pure form such as 1-[(2R,3R)-3-phenyloxiran-2-yl]propan-1-one, renders it an important chiral building block. encyclopedia.pub Chiral building blocks are essential starting materials in asymmetric synthesis, allowing for the transfer of chirality to a target molecule, which is crucial in the development of pharmaceuticals and other biologically active compounds. The strategic use of such chiral synthons simplifies the synthesis of complex molecules by introducing stereocenters at an early stage.

This compound serves as a precursor for a variety of enantiopure compounds through stereospecific ring-opening reactions of the epoxide. The carbon-oxygen bonds of the oxirane can be selectively cleaved by nucleophiles, leading to the formation of new stereocenters with predictable configurations relative to the existing ones. This controlled functionalization is fundamental to asymmetric synthesis.

For instance, the synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans has been successfully achieved starting from common enantiopure intermediates. nih.gov This highlights a common strategy where a core chiral structure is elaborated into a final, complex enantiopure product. nih.gov Similarly, the asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines has been described utilizing a chiral building block, demonstrating the power of this approach in creating stereochemically defined heterocyclic systems. researchgate.net The principle lies in using the existing stereochemistry of the starting material to direct the formation of new chiral centers, thus avoiding the need for chiral resolutions or complex asymmetric catalysts later in the synthetic sequence.

The reactivity of the epoxide and ketone functionalities in this compound provides multiple avenues for carbon-carbon and carbon-heteroatom bond formation, enabling the assembly of complex molecular architectures. The compound can be seen as a linchpin, allowing for the connection of different molecular fragments. For example, the synthesis of complex ring systems like 3-substituted 2-benzazepines and a formal synthesis of the natural product gracilamine have been reported using strategies that rely on chiral precursors to build up molecular complexity. researchgate.net Furthermore, the synthesis of intricate structures such as ortho-c oxide-bridged phenylmorphans showcases how a relatively simple chiral starting material can be transformed into a polycyclic system with multiple defined stereocenters. nih.gov

Scaffold for the Synthesis of Natural Products and Derivatives

The structural motifs present in this compound are found within the core of various natural products. Consequently, it serves as an excellent starting scaffold for the total synthesis of these complex molecules and their derivatives. The ability to access enantiomerically pure forms of this compound is particularly valuable for the synthesis of optically active natural products.

A notable application is in the synthesis of azetidine-containing natural products. The total synthesis of penaresidin (B1208786) B, an unusual azetidine-containing natural product, has been accomplished using a strategy that involves the formation of a key azetidine (B1206935) ring. nih.gov Azetidine rings are present in numerous natural products and are recognized for their unique biological activities. clockss.org The synthesis of such natural products often relies on the clever manipulation of functionalized precursors to construct the required heterocyclic core.

| Natural Product Target | Key Heterocyclic Core | Relevance of Precursor | Reference |

| Penaresidin B | Azetidine | The oxirane can be converted to a functionalized intermediate suitable for azetidine ring formation. | nih.gov |

| Gracilamine (Formal Synthesis) | Benzazepine core | Utilizes a chiral building block approach to construct the complex polycyclic system. | researchgate.net |

Intermediate for Heterocyclic Systems

This compound is a potent intermediate for the synthesis of a wide range of heterocyclic compounds. The epoxide ring is a versatile functional group that can react with various nucleophiles, often initiating a cascade of reactions that result in the formation of new rings. The neighboring ketone can participate in these cyclizations, leading to diverse heterocyclic frameworks.

The formation of five- and six-membered oxygen-containing heterocycles, such as furans and pyrans, can be envisaged from this compound. The acid-catalyzed ring-opening of the epoxide by water or an alcohol would generate a 1,2-diol intermediate. The subsequent intramolecular cyclization of the γ-hydroxy ketone, formed after the opening of the oxirane at the benzylic position, is a classic route to substituted tetrahydrofuran (B95107) derivatives.

Studies on structurally related chalcone (B49325) epoxides have shown that ring-opening reactions can lead to the formation of furan (B31954) derivatives, such as naphtho[2,1-b]furans, under certain conditions. While the direct synthesis of pyrans from this specific substrate is less commonly documented, general methods for pyran synthesis often involve the condensation of 1,3-dicarbonyl compounds with other reagents. It is plausible that rearrangement of the epoxy ketone could lead to a 1,3-dicarbonyl or a related synthon that could be trapped to form a pyran ring.

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is an area of significant interest due to their presence in medicinally important compounds. clockss.org this compound is an excellent precursor for 2-amino-1,3-diol derivatives, which are key intermediates in many azetidine syntheses. The stereospecific ring-opening of the epoxide with an amine nucleophile (aminolysis) directly furnishes a β-amino alcohol, a common precursor for azetidine formation.

Several synthetic methods for azetidines start from β-amino alcohols or related 1,3-difunctionalized compounds. For example, a general approach for constructing azetidine derivatives involves the selective intermolecular C-H amination of bromoalkanes to introduce the nitrogen atom, followed by ring closure. nih.gov Another powerful method is the intramolecular cyclization of γ-amino alcohols or their derivatives. The functional group handles in this compound allow for its conversion into such intermediates, paving the way for the synthesis of substituted chiral azetidines.

| Synthetic Method for Azetidines | Key Intermediate | Role of this compound | Reference |

| Intramolecular Cyclization | γ-Amino alcohol | Oxirane ring-opening with an amine provides the required β-amino alcohol scaffold. | |

| Norrish–Yang Cyclization | α-Aminoacetophenone | The core structure is related, though this is a photochemical approach. | |

| From 1,3-Propanediols | 2-substituted-1,3-propanediols | The oxirane can be opened to a 1,2-diol, which can be further functionalized. |

Other Nitrogen and Oxygen Heterocycles

The versatile chemical scaffold of this compound, an epoxyketone derived from a chalcone-type structure, serves as a valuable precursor for the synthesis of various five-membered nitrogen and oxygen heterocycles. The inherent reactivity of the strained oxirane ring, coupled with the adjacent carbonyl group, allows for regioselective reactions with dinucleophiles to construct these important heterocyclic systems.

Notably, the reaction with hydrazine (B178648) and its derivatives provides a direct pathway to pyrazole (B372694) and pyrazoline scaffolds. thepharmajournal.comresearchgate.net Similarly, treatment with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) and isoxazoline (B3343090) derivatives. nih.govnih.govresearchgate.net These reactions are typically carried out under conditions that facilitate the initial nucleophilic attack on the epoxide, followed by an intramolecular cyclization and subsequent dehydration.

The general synthetic approach involves the condensation of the epoxyketone with the respective nitrogen-containing nucleophile. For instance, the reaction of chalcones with hydroxylamine hydrochloride in an alkaline medium is a well-established method for the synthesis of isoxazoles. nih.govwpmucdn.com This methodology can be extended to epoxyketones like this compound, where the epoxide ring can be opened by the nucleophile prior to cyclization. The reaction likely proceeds through an initial nucleophilic attack of the amine on one of the epoxide carbons, followed by intramolecular condensation with the ketone and subsequent dehydration to afford the aromatic heterocycle. The regioselectivity of the initial attack will determine the final substitution pattern on the heterocyclic ring.

The synthesis of pyrazole derivatives from chalcones and hydrazine is also a widely employed strategy in heterocyclic chemistry. benthamscience.comnih.govnih.govrsc.org In the context of this compound, the reaction with hydrazine would similarly involve a nucleophilic ring-opening of the epoxide, followed by cyclization and dehydration to yield the corresponding pyrazole. The reaction conditions can be tuned to favor the formation of either the partially saturated pyrazoline or the fully aromatic pyrazole.

| Nucleophile | Heterocyclic Product | General Reaction Conditions |

| Hydrazine Hydrate | Pyrazole/Pyrazoline | Reflux in a suitable solvent like ethanol (B145695) or methanol. thepharmajournal.com |

| Substituted Hydrazines | Substituted Pyrazoles | Similar conditions to hydrazine hydrate, may require acid or base catalysis. nih.gov |

| Hydroxylamine Hydrochloride | Isoxazole/Isoxazoline | Reflux in a basic medium, such as ethanolic KOH. nih.gov |

Generation of Multifunctionalized Molecules

The chemical reactivity of this compound is not limited to the synthesis of heterocycles. The strained epoxide ring is susceptible to rearrangement under both acidic and basic conditions, leading to the formation of valuable multifunctionalized molecules. These rearrangements provide access to synthons that can be further elaborated into more complex molecular architectures.

Under basic conditions, epoxyketones can undergo a reaction analogous to the Favorskii rearrangement. msu.edu This process is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield various rearranged products. In the case of this compound, base-catalyzed rearrangement could potentially lead to the formation of β-dicarbonyl compounds or α-hydroxy ketones, depending on the specific reaction conditions and the nature of the base used.

Acid-catalyzed rearrangements of epoxides are also well-documented. The presence of a Lewis or Brønsted acid can activate the epoxide ring towards nucleophilic attack or induce a rearrangement to a more stable carbocation intermediate. For this compound, acid treatment could facilitate the formation of a β-hydroxy ketone or an enone, depending on the subsequent reaction pathway. These multifunctional products are versatile intermediates in organic synthesis. For example, the reaction of 3-hydroxyisoindolinones with hydrazine can lead to the formation of phthalazinones. nih.gov

| Catalyst Type | Potential Multifunctional Products | General Reaction Conditions |

| Base | β-Dicarbonyl compounds, α-Hydroxy ketones | Treatment with a suitable base such as an alkoxide. msu.edu |

| Acid | β-Hydroxy ketones, Enones | Reaction with a Lewis or Brønsted acid in an appropriate solvent. |

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The push towards environmentally benign chemical processes has significantly influenced the development of synthetic routes to 1-(3-phenyloxiran-2-yl)propan-1-one. This section explores the integration of green chemistry principles and biocatalysis to create more sustainable methods.

Green Chemistry Principles in Epoxide Synthesis

Green chemistry, which aims to reduce or eliminate hazardous substances in chemical processes, is a major focus in modern organic synthesis. researchgate.netmdpi.com Key principles being applied to the synthesis of epoxides like this compound include waste prevention, atom economy, and the use of safer solvents and reagents. nih.gov Traditional methods often generate significant waste, but newer approaches are designed to minimize byproducts. nih.gov For instance, developing solvent-free reaction conditions is a key trend, leading to cleaner reactions and higher yields. researchgate.net The goal is to design processes that are not only efficient but also have a minimal environmental footprint. mdpi.com

Novel Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. semanticscholar.orgnih.gov Enzymes operate under mild conditions and exhibit high selectivity, which can significantly shorten multi-step syntheses. nih.gov For the synthesis of chiral compounds like this compound, biocatalysis is particularly advantageous due to the superior enantioselectivity of enzymes. nih.govnih.gov Researchers are exploring various enzymes, including those from newly discovered metabolic pathways, to catalyze the epoxidation of chalcone (B49325) precursors. nih.gov This approach has the potential to produce the desired epoxide with high purity and yield, reducing the need for extensive purification steps. uni-graz.at

Advanced Catalytic Systems for Enhanced Selectivity

The development of advanced catalytic systems is crucial for achieving high selectivity in the synthesis of this compound. This includes the design of novel catalysts that can control both the regioselectivity and stereoselectivity of the epoxidation reaction. Metal-catalyzed processes are being refined to improve their efficiency and reduce the generation of hazardous waste. mdpi.com The focus is on creating recyclable catalysts that offer high atom economy and can be used in one-pot reactions, further streamlining the synthetic process. mdpi.com

Integration with Flow Chemistry and High-Throughput Synthesis

Flow chemistry and high-throughput synthesis are transformative technologies that are revolutionizing chemical manufacturing. researchgate.netrsc.org Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers precise control over reaction parameters, leading to higher yields and purer products. researchgate.net This technology is considered a greener approach as it often minimizes waste and simplifies product purification. nih.gov When combined with high-throughput screening, which allows for the rapid testing of numerous reaction conditions, the development of optimized synthetic protocols can be significantly accelerated. youtube.compurdue.edu This integrated approach is being applied to the synthesis of this compound to quickly identify the most efficient and scalable reaction conditions. nih.govpurdue.edu

Exploration of New Reactivity Modes and Transformations

Researchers are continually exploring new ways to synthesize and modify this compound. This includes investigating novel starting materials and developing new chemical transformations. One area of interest is the use of one-pot, multicomponent reactions, which allow for the synthesis of complex molecules from simple starting materials in a single step. researchgate.net These methods are often more efficient and generate less waste than traditional multi-step syntheses. nih.gov By exploring new reactivity modes, chemists can develop more versatile and efficient routes to this important epoxide.

Synergistic Experimental and Theoretical Approaches in Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for the development of improved synthetic methods. The combination of experimental studies and theoretical calculations provides a powerful tool for elucidating the intricate details of chemical reactions. Computational chemistry can be used to model reaction pathways, predict the stability of intermediates and transition states, and explain the origins of selectivity. This information can then be used to guide the design of new catalysts and reaction conditions. By integrating experimental and theoretical approaches, researchers can gain a comprehensive understanding of the factors that govern the synthesis of this compound, leading to the development of more rational and efficient synthetic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.